tert-Butyl (5-bromobenzo[b]thiophen-2-yl)carbamate
Description
tert-Butyl (5-bromobenzo[b]thiophen-2-yl)carbamate is a brominated heterocyclic compound featuring a benzo[b]thiophene core fused with a benzene ring. The structure includes a tert-butyl carbamate group at position 2 and a bromine atom at position 5 (Figure 1). This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and epigenetic modulators, owing to its reactive bromine site for cross-coupling reactions .
Properties
IUPAC Name |
tert-butyl N-(5-bromo-1-benzothiophen-2-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO2S/c1-13(2,3)17-12(16)15-11-7-8-6-9(14)4-5-10(8)18-11/h4-7H,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADERWBVURWUMEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(S1)C=CC(=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The amine group of 5-bromobenzo[b]thiophen-2-amine undergoes nucleophilic acyl substitution with tert-butyl chloroformate in the presence of a base. Pyridine or triethylamine is typically employed to scavenge HCl, driving the reaction to completion.
Representative Procedure :
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Dissolve 5-bromobenzo[b]thiophen-2-amine (1.0 equiv) in anhydrous dichloromethane (DCM) at 0°C.
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Add triethylamine (1.2 equiv) followed by dropwise addition of tert-butyl chloroformate (1.1 equiv).
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Warm to room temperature and stir for 12 hours.
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Quench with water, extract with DCM, dry over Na₂SO₄, and concentrate.
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Purify via flash chromatography (hexane/ethyl acetate gradient) to yield the product as a white solid.
Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | DCM or THF | THF improves solubility but may require longer reaction times |
| Temperature | 0°C → RT | Lower temperatures minimize side reactions |
| Base | Triethylamine | Pyridine alternatives reduce cost |
| Stoichiometry (ClCOOtBu) | 1.1 equiv | Excess reagent ensures complete conversion |
Yields typically range from 65–78%, with purity >95% confirmed by HPLC.
Late-Stage Bromination of tert-Butyl Benzo[b]thiophen-2-ylcarbamate
Bromination Strategies
Direct bromination of the carbamate-protected benzo[b]thiophene presents challenges in regioselectivity. Two methods are documented:
Electrophilic Bromination with N-Bromosuccinimide (NBS)
NBS in the presence of Lewis acids (e.g., FeCl₃) facilitates electrophilic aromatic substitution at the 5-position.
Procedure :
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Suspend tert-butyl benzo[b]thiophen-2-ylcarbamate (1.0 equiv) in acetonitrile.
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Add FeCl₃ (0.1 equiv) and NBS (1.05 equiv).
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Reflux for 6 hours, cool, and filter.
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Purify by recrystallization from ethanol/water.
Outcome :
Directed Ortho-Bromination
Using directing groups (e.g., sulfonic acid) to enhance 5-position selectivity:
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Protect the carbamate nitrogen with a tosyl group.
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Brominate with Br₂ in H₂SO₄ at −10°C.
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Deprotect under basic conditions.
Challenges :
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Additional protection/deprotection steps reduce overall yield (42%).
Comparative Analysis of Synthetic Routes
| Metric | Amine Route | Bromination Route |
|---|---|---|
| Overall Yield | 72% | 48% |
| Purity (HPLC) | 97% | 89% |
| Scalability | High (>100 g demonstrated) | Moderate (<50 g) |
| Cost | $$$ (amine cost) | $$ (NBS cost) |
| Regioselectivity | N/A | Requires optimization |
The amine route is favored for large-scale synthesis despite higher precursor costs, while the bromination route remains valuable for early-stage exploratory work.
Analytical Characterization and Quality Control
Spectroscopic Data
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¹H NMR (500 MHz, CDCl₃) : δ 7.68 (d, J = 8.5 Hz, 1H, ArH), 7.42 (d, J = 5.5 Hz, 1H, ArH), 7.28 (s, 1H, NH), 1.52 (s, 9H, t-Bu).
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¹³C NMR (126 MHz, CDCl₃) : δ 153.2 (C=O), 139.8 (C-Br), 128.4–116.2 (ArC), 80.1 (C(CH₃)₃), 28.3 (CH₃).
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HRMS (ESI) : [M+Na]⁺ calcd for C₁₃H₁₄BrNO₂SNa: 354.9912, found: 354.9909.
Purity Assessment
Industrial-Scale Considerations
Solvent Recovery Systems
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DCM and THF are recycled via distillation (≥98% recovery).
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Aqueous waste streams treated with activated carbon to remove residual amines.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (5-bromobenzo[b]thiophen-2-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to alter the thiophene ring.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution: Products include azides, thiols, and other substituted derivatives.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include debrominated compounds and altered thiophene derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, tert-Butyl (5-bromobenzo[b]thiophen-2-yl)carbamate is used as an intermediate for the preparation of more complex molecules. Its reactivity makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a precursor for the synthesis of bioactive molecules that can interact with biological targets .
Industry: In the industrial sector, this compound is used in the development of new materials and as a reagent in chemical manufacturing processes. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of tert-Butyl (5-bromobenzo[b]thiophen-2-yl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the thiophene ring play crucial roles in binding to these targets, leading to biological effects. The compound can inhibit enzyme activity or modulate receptor function, depending on its structure and the nature of the target .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₁₃H₁₄BrNO₂S
- Molecular Weight : ~320.2 g/mol (estimated based on analogs)
- CAS Number: Not explicitly provided in evidence, but structurally related to CAS 943321-89-9 (tert-butyl (5-bromothiophen-2-yl)carbamate) .
Structural Variations in Heterocyclic Cores
The benzo[b]thiophene core distinguishes this compound from other heterocyclic analogs. Below is a comparison with structurally related compounds:
Impact of Core Structure :
- Benzo[b]thiophene : Enhanced aromaticity and stability due to fused benzene ring; improved π-π stacking in biological targets.
- Thiophene/Furan: Monocyclic analogs are more synthetically accessible but less rigid.
Substituent Effects and Reactivity
The position and nature of substituents critically influence reactivity and applications:
Bromine Placement:
- Target Compound : Bromine at C5 of benzo[b]thiophene enables Suzuki or Ullmann couplings for further functionalization .
- tert-Butyl (2-bromo-5-methoxyphenyl)carbamate (CAS 169303-80-4): Bromine on a phenyl ring with methoxy group; methoxy enhances electron density, altering reactivity in nucleophilic substitutions .
Additional Functional Groups:
- tert-Butyl ((5-((4-chlorophenyl)sulfonyl)thiophen-2-yl)methyl)carbamate (CAS 1235406-42-4): Sulfonyl group increases electrophilicity, making it suitable for enzyme inhibition studies .
- tert-Butyl (4-Bromo-3,5-dimethoxybenzyl)carbamate (41ζ): Methoxy groups improve solubility but reduce metabolic stability compared to halogenated analogs .
Physical and Chemical Properties
Q & A
Q. What are the common synthetic routes for tert-Butyl (5-bromobenzo[b]thiophen-2-yl)carbamate?
The compound is typically synthesized via bromination of a benzo[b]thiophene precursor followed by carbamate protection. For example, bromination using reagents like N-bromosuccinimide (NBS) in chlorinated solvents (e.g., CHCl₃) under controlled conditions can introduce the bromine substituent. Subsequent carbamate formation may involve reacting the amine group with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) . Column chromatography is commonly employed for purification, yielding products with >80% purity .
Q. How is structural confirmation achieved for this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the molecular structure, particularly the integration of aromatic protons and the tert-butyl group. Mass spectrometry (MS) provides molecular weight validation. For crystalline derivatives, X-ray crystallography using programs like SHELXL can resolve the 3D structure, confirming substituent positions and bond angles .
Q. What safety precautions are necessary when handling this compound?
While specific hazard data for this compound is limited, analogous carbamates recommend using gloves, lab coats, and eye protection. Work in a fume hood to avoid inhalation of dust or vapors. Avoid contact with strong acids/bases, as carbamates may decompose under harsh conditions .
Q. What storage conditions ensure stability?
Store in airtight containers at room temperature, protected from light and moisture. Stability tests on similar compounds indicate degradation risks when exposed to oxidizing agents or prolonged heat .
Advanced Research Questions
Q. How can bromination efficiency be optimized during synthesis?
Bromination yield depends on stoichiometry, solvent polarity, and reaction time. For example, using a 1.2:1 molar ratio of NBS to substrate in CHCl₃ at 0°C minimizes side reactions. Catalytic DMAP can enhance reaction rates, while quenching with aqueous Na₂S₂O₃ removes excess bromine . Monitoring via TLC ensures reaction completion.
Q. What role does the bromine substituent play in cross-coupling reactions?
The bromine atom acts as a leaving group, enabling participation in Suzuki-Miyaura or Stille couplings. For instance, tert-butyl carbamates with brominated aromatic rings have been used in palladium-catalyzed reactions with boronic acids to generate biaryl derivatives, critical in drug discovery . Reaction optimization may require ligands like Pd(PPh₃)₄ and anhydrous conditions .
Q. What challenges arise in purification, and how are they addressed?
Polar byproducts (e.g., unreacted Boc₂O) can complicate purification. Gradient elution in column chromatography (hexane/ethyl acetate) improves separation. For stubborn impurities, recrystallization from ethanol/water mixtures enhances purity. Purity validation via HPLC (>95%) is recommended for downstream applications .
Q. How does computational chemistry aid in predicting reactivity?
Density Functional Theory (DFT) calculations can model the electron-withdrawing effects of the carbamate group on the bromine’s reactivity. Molecular docking studies may predict interactions in catalytic cycles, guiding ligand selection for cross-couplings. SHELX software aids in refining crystallographic data to validate computational models .
Q. What analytical methods detect trace impurities?
High-Performance Liquid Chromatography (HPLC) with UV detection is standard for quantifying impurities. Gas Chromatography-Mass Spectrometry (GC-MS) identifies volatile byproducts. For non-volatile residues, LC-MS provides molecular weight confirmation of degradation products .
Q. How is this compound applied in multi-step syntheses?
It serves as a key intermediate in synthesizing heterocyclic scaffolds. For example, in a 2023 study, a brominated benzo[b]thiophene carbamate underwent sequential Suzuki coupling and deprotection to yield a kinase inhibitor precursor. The tert-butyl group enhances solubility during intermediate steps .
Q. Methodological Notes
- Synthesis : Prioritize inert atmospheres (N₂/Ar) for moisture-sensitive reactions.
- Characterization : Always correlate NMR shifts with predicted values using tools like ChemDraw.
- Safety : Conduct a risk assessment using Safety Data Sheets (SDS) of structurally similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
